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molecular formula C11H10N2O2 B2517629 Methyl 3-(1H-pyrazol-1-yl)benzoate CAS No. 168618-35-7

Methyl 3-(1H-pyrazol-1-yl)benzoate

Cat. No. B2517629
M. Wt: 202.213
InChI Key: FNFWFAVDUMMRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05824691

Procedure details

The mixture of 3-hydrazinobenzoic acid (2.0 g), 1,1,3,3-tetramethoxypropane (2.2 ml) and conc. hydrochloric acid (2.4 ml) in methanol (10.0 ml) was heated under reflux for 2 hours, and the mixture was evaporated in vacuo. The residue was dissolved in ethyl acetate, washed with a saturated aqueous sodium bicarbonate solution and brine. The residue was obtained by evaporating solvent, and purified by column chromatography on silica gel eluting with dichloromethane. The fractions containing the desired product were collected and evaporated in vacuo to give methyl 3-(pyrazol-1-yl)benzoate (1.33 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[NH2:2].CO[CH:14](OC)[CH2:15][CH:16](OC)OC.Cl.[CH3:24]O>>[N:1]1([C:3]2[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=2)[C:6]([O:8][CH3:24])=[O:7])[CH:16]=[CH:15][CH:14]=[N:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
2.2 mL
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
2.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
The residue was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating solvent
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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